2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Overview
Description
2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its five-membered ring structureThe molecular formula of this compound is C8H16N4S, and it has a molecular weight of 200.31 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is the enzyme inosine 5′-phosphate (IMP) dehydrogenase . This enzyme plays a crucial role in the purine nucleotide biosynthetic pathway, which is essential for the growth of cells .
Mode of Action
This compound interacts with its target, IMP dehydrogenase, by inhibiting its activity . The inhibition is reversible and is competitive with IMP, and uncompetitive with NAD .
Biochemical Pathways
The inhibition of IMP dehydrogenase by this compound affects the purine nucleotide biosynthetic pathway . This pathway is responsible for the synthesis of purine nucleotides, which are essential components of DNA and RNA, and are involved in energy transfer and signal transduction .
Pharmacokinetics
It is known that a metabolite of this compound is formed in l1210 cells in vivo .
Result of Action
The inhibition of IMP dehydrogenase by this compound results in a decrease in the synthesis of purine nucleotides . This can lead to a disruption in DNA and RNA synthesis, affecting cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
2-Amino-5-diisopropylamino-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms charge transfer complexes with compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid . These interactions are essential for its biological activity, influencing the compound’s reactivity and stability.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, human lung carcinoma, and human breast carcinoma . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It forms charge transfer complexes with various acceptors, which play a significant role in its biological activity . Additionally, it affects purine and pyrimidine ribonucleotide pools in cells, influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can affect purine and pyrimidine ribonucleotide pools in vivo, indicating its potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. These interactions are essential for its biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, affecting its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole typically involves the reaction of bromothiadiazole with diisopropylamine. The process begins by adding diisopropylamine into a reaction flask and heating it to 65°C. Bromothiadiazole is then added to water to form a slurry, which is gradually introduced into the reaction flask. The temperature is maintained between 65-70°C during the addition, and the mixture is stirred for two hours. After the addition is complete, the temperature is increased to 75°C and maintained for another two hours. The reaction mixture is then cooled, and liquid caustic soda is added. The final product is obtained by filtering and washing the mixture .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-diisopropylamino-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-diisopropylamino-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Amino-5-diisopropylamino-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: Lacks the diisopropylamino group, leading to different chemical and biological properties.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the diisopropylamino group, resulting in distinct reactivity and applications.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole:
Properties
IUPAC Name |
2-N,2-N-di(propan-2-yl)-1,3,4-thiadiazole-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-11-10-7(9)13-8/h5-6H,1-4H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKUIHQPXZUGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NN=C(S1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354168 | |
Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-92-2 | |
Record name | N2,N2-Bis(1-methylethyl)-1,3,4-thiadiazole-2,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72269-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-Thiadiazole-2,5-diamine, N2,N2-bis(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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